1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Description
The compound 1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone features a 3,4-dihydroquinoline core substituted with a 6-fluoro group, a 2-methyl group, and a 1,3-benzodioxol-5-yl methanone moiety.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-11-2-3-12-8-14(19)5-6-15(12)20(11)18(21)13-4-7-16-17(9-13)23-10-22-16/h4-9,11H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHBXGXUFYVHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC4=C(C=C3)OCO4)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138776 | |
| Record name | 1,3-Benzodioxol-5-yl(6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540797-49-7 | |
| Record name | 1,3-Benzodioxol-5-yl(6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540797-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxol-5-yl(6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Fluoro-Substituted Dihydroquinoline: This step may involve the reaction of aniline derivatives with fluoroacetyl chloride followed by cyclization.
Coupling Reaction: The final step involves coupling the benzodioxole and dihydroquinoline intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table summarizes structural variations and biological activities of analogous compounds:
| Compound Name / ID | Core Structure | Substituents | Key Biological Activity | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|---|
| Target Compound | 3,4-Dihydroquinoline | - 6-Fluoro - 2-Methyl - 1,3-Benzodioxol-5-yl methanone |
Not explicitly stated (probable receptor/enzyme modulation) | ~343.35 (estimated) | N/A |
| (S)-1-(6-Fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(isoquinolin-5-yloxy)ethanone | 3,4-Dihydroquinoline | - 6-Fluoro - 2-Methyl - Isoquinolin-5-yloxy |
Potent TGR5 agonist (bile acid receptor) | ~379.40 | |
| (4-(1H-Imidazol-4-yl)piperidin-1-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone | 3,4-Dihydroquinoline | - Piperidinyl-imidazole | Hypoglycemic activity (γ-PPAR/DPP4 affinity: −10.1/−9.9 kcal/mol) | 310.39 | |
| Morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone | 3,4-Dihydroquinoline | - Morpholino - 7-Nitro |
mTOR inhibition (computational) | ~317.34 | |
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | 3,4-Dihydroquinoline | - 3,4-Dimethoxyphenyl - Furan-2-yl |
Anticandidal and antitumor activities | ~469.54 | |
| 2-(1,3-Benzodioxol-5-yl)-1-methyl-4(1H)-quinolinone | Quinolone | - 1,3-Benzodioxol-5-yl - 1-Methyl |
Structural analogue (unknown activity) | ~297.30 |
Substituent Impact on Bioactivity
- Electron-Withdrawing Groups (e.g., 6-Fluoro) : The 6-fluoro substitution in the target compound and ’s TGR5 agonist may enhance metabolic stability and receptor binding via hydrophobic or dipole interactions .
- Benzodioxol vs. Heteroaromatic Groups: The 1,3-benzodioxol group in the target compound and ’s quinolone derivative contrasts with ’s isoquinolinyloxy group. Benzodioxol’s methylenedioxy bridge could improve lipophilicity and membrane permeability compared to bulkier heteroaromatics .
- Piperidine/Morpholine Substitutions: and highlight that cyclic amines (e.g., piperidinyl-imidazole, morpholino) confer enzyme-targeting properties, such as hypoglycemic (DPP4) or mTOR inhibitory activity, likely through hydrogen bonding or steric effects .
Pharmacological Targets and Mechanisms
- Enzyme Inhibition: The hypoglycemic compound in shows dual affinity for γ-PPAR and DPP4, indicating that the dihydroquinoline scaffold is versatile for multitarget therapies .
- Kinase Modulation: Morpholine-substituted analogues () imply that electron-donating groups (e.g., morpholino) may favor interactions with kinase active sites, such as mTOR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
